5-Bromo-N-(3,4-dimethoxybenzyl)pyrimidin-2-amine
Description
5-Bromo-N-(3,4-dimethoxybenzyl)pyrimidin-2-amine (C₁₄H₁₅BrN₂O₂, molecular weight 323.18 g/mol) is a pyrimidine derivative with a bromine substituent at position 5 and a 3,4-dimethoxybenzyl group attached to the pyrimidine ring’s amino group. This compound is synthesized via reductive amination of 5-bromopyridin-2-amine and 3,4-dimethoxybenzaldehyde using sodium cyanoborohydride in methanol . Its crystal structure (monoclinic, space group P2₁/c) reveals intermolecular N–H···N hydrogen bonds forming centrosymmetric dimers and short C–H···π interactions, stabilizing the lattice . Pharmacologically, it serves as an intermediate in drug discovery, with structural analogs exhibiting anti-tumor, anti-viral, and antimicrobial activities .
Properties
Molecular Formula |
C13H14BrN3O2 |
|---|---|
Molecular Weight |
324.17 g/mol |
IUPAC Name |
5-bromo-N-[(3,4-dimethoxyphenyl)methyl]pyrimidin-2-amine |
InChI |
InChI=1S/C13H14BrN3O2/c1-18-11-4-3-9(5-12(11)19-2)6-15-13-16-7-10(14)8-17-13/h3-5,7-8H,6H2,1-2H3,(H,15,16,17) |
InChI Key |
HDJJAFCOPKPCLQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=NC=C(C=N2)Br)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-Bromo-N-(3,4-dimethoxybenzyl)pyrimidin-2-amine involves the reaction of 5-bromopyridin-2-amine with 3,4-dimethoxybenzaldehyde. The reaction conditions typically include the use of solvents and catalysts to facilitate the formation of the desired product. In the crystal, molecules are linked via pairs of N-H…N hydrogen bonds, leading to the formation of inversion dimers .
Chemical Reactions Analysis
5-Bromo-N-(3,4-dimethoxybenzyl)pyrimidin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Cyclization Reactions: The compound can participate in cyclization reactions to form various heterocyclic structures.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and other oxidizing or reducing agents depending on the desired transformation .
Scientific Research Applications
5-Bromo-N-(3,4-dimethoxybenzyl)pyrimidin-2-amine is a compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and drug discovery. This article explores its applications, synthesizing relevant data and case studies to provide a comprehensive overview.
Antitumor Activity
Research indicates that derivatives of 5-bromo-N-(3,4-dimethoxybenzyl)pyrimidin-2-amine exhibit significant antitumor properties. A study highlighted the compound's potential in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The structure allows for interactions with specific cellular targets that are crucial in tumor growth regulation .
Anti-inflammatory Properties
The compound has been explored for its anti-inflammatory effects, particularly in conditions such as rheumatoid arthritis and multiple sclerosis. Its ability to modulate inflammatory pathways makes it a candidate for further development into therapeutic agents aimed at autoimmune diseases .
Antiviral and Antimicrobial Activities
There is evidence supporting the antiviral and antimicrobial activities of related compounds derived from similar structures. The presence of bromine and methoxy groups contributes to the biological activity by enhancing binding affinity to viral proteins or bacterial cell walls .
Imaging Applications
Recent studies have also investigated the use of this compound in imaging techniques for activated microglia, which are implicated in neurological disorders. The ability to target specific proteins within microglial cells offers a promising avenue for non-invasive imaging methods in neuroscience research .
Synthesis Techniques
The synthesis of 5-bromo-N-(3,4-dimethoxybenzyl)pyrimidin-2-amine typically involves:
- Refluxing a mixture of 5-bromopyridin-2-amine and 3,4-dimethoxybenzaldehyde in methanol.
- Using sodium cyanoborohydride as a reducing agent to facilitate the reaction.
- Crystallization from ethanol to obtain pure crystalline forms suitable for further analysis.
Table 1: Synthesis Conditions
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | 5-Bromopyridin-2-amine | Reflux with methanol | Variable |
| 2 | 3,4-Dimethoxybenzaldehyde | Addition with stirring | Variable |
| 3 | Sodium cyanoborohydride | Heating under reflux | High |
| 4 | Ethanol for crystallization | Cooling to room temperature | High |
Case Study 1: Antitumor Activity Evaluation
A study published in PubMed examined various derivatives of pyrimidin-2-amines, including the target compound. The results indicated that compounds with similar structures demonstrated potent cytotoxic effects against several cancer cell lines, suggesting that further modifications could enhance efficacy .
Case Study 2: Anti-inflammatory Mechanism Investigation
In another research article, the anti-inflammatory properties were assessed using animal models of arthritis. The compound exhibited significant reduction in inflammatory markers and improved clinical scores compared to control groups, indicating its therapeutic potential .
Mechanism of Action
The mechanism of action of 5-Bromo-N-(3,4-dimethoxybenzyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound’s degree of lipophilicity allows it to diffuse easily into cells, where it can exert its effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
The following table compares key structural, synthetic, and functional attributes of 5-Bromo-N-(3,4-dimethoxybenzyl)pyrimidin-2-amine with analogous compounds:
Structural and Functional Insights
- Synthetic Flexibility : Reductive amination (used for the title compound) offers higher regioselectivity than direct alkylation or substitution methods .
- Pharmacological Potential: While the title compound’s bioactivity is inferred from analogs, the furan-2-ylmethyl derivative (CAS 886366-01-4) may exhibit enhanced metabolic stability due to the furan ring’s electron-rich nature .
Crystallographic and Stability Comparisons
- Crystal Packing: The title compound’s centrosymmetric dimers are absent in N,N-diethyl and N-methyl analogs, which lack strong hydrogen bond donors .
- Thermodynamic Stability : The dimethoxybenzyl group’s bulkiness may reduce solubility compared to smaller substituents but increases melting points (data inferred from analogs) .
Biological Activity
5-Bromo-N-(3,4-dimethoxybenzyl)pyrimidin-2-amine (C₁₄H₁₅BrN₂O₂) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis
The synthesis of 5-Bromo-N-(3,4-dimethoxybenzyl)pyrimidin-2-amine typically involves the reaction of 5-bromopyridin-2-amine with 3,4-dimethoxybenzaldehyde in the presence of a reducing agent such as sodium cyanoborohydride. This method yields the desired compound with good purity and yield, allowing for further biological testing and characterization .
Biological Activity
1. Anticancer Activity
Research has indicated that 5-Bromo-N-(3,4-dimethoxybenzyl)pyrimidin-2-amine exhibits significant anticancer properties. It has been studied as a potential inhibitor of various protein kinases, which play critical roles in cell signaling pathways that regulate cell growth and proliferation. Inhibition of these kinases can lead to reduced tumor growth and increased apoptosis in cancer cells .
2. Antimicrobial Properties
The compound has also shown promising antimicrobial activity against various bacterial and fungal strains. Its mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes, making it a candidate for further development as an antimicrobial agent.
3. Mechanism of Action
The biological activity of 5-Bromo-N-(3,4-dimethoxybenzyl)pyrimidin-2-amine is largely attributed to its ability to interact with specific molecular targets:
- Dihydrofolate reductase (DHFR) : Inhibition of DHFR can disrupt folate metabolism, essential for DNA synthesis in rapidly dividing cells .
- Protein Kinases : Targeting kinases such as Abl or MAP kinases can modulate signaling pathways involved in cancer progression .
Case Studies
Several studies have documented the effects of 5-Bromo-N-(3,4-dimethoxybenzyl)pyrimidin-2-amine in vitro and in vivo:
- In Vitro Studies : A study demonstrated that this compound inhibited the proliferation of various cancer cell lines at nanomolar concentrations, showcasing its potential as a therapeutic agent .
- In Vivo Studies : Animal models have shown that administration of this compound leads to significant tumor regression, supporting its role as a candidate for cancer therapy .
Comparative Analysis
To better understand the uniqueness of 5-Bromo-N-(3,4-dimethoxybenzyl)pyrimidin-2-amine compared to similar compounds, the following table summarizes key features:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Bromo-N-(3,4-dimethoxybenzyl)pyrimidin-2-amine | Pyrimidine ring with methoxy substitutions | Anticancer, Antimicrobial |
| 5-Bromo-pyridin-2-amine | Basic pyridine structure | Limited activity; less potent |
| N-(pyridin-3-ylmethyl)pyridin-2-amine | Dual pyridine rings | Moderate kinase inhibition |
Q & A
Q. What is the most reliable synthetic route for 5-Bromo-N-(3,4-dimethoxybenzyl)pyrimidin-2-amine in academic research?
The compound is synthesized via reductive amination:
- Step 1 : React 5-bromopyridin-2-amine (1.73 g, 0.01 mol) with 3,4-dimethoxybenzaldehyde (1.66 g, 0.01 mol) in methanol.
- Step 2 : Add sodium cyanoborohydride (0.69 g, 0.011 mol) and reflux for 3 hours.
- Step 3 : Quench with cold water, filter, and recrystallize from ethanol to obtain pure crystals .
Critical Parameters : pH control (neutral to slightly acidic) and stoichiometric excess of the aldehyde ensure high yield (~70–80%).
Q. How is the compound structurally characterized in crystallographic studies?
Single-crystal X-ray diffraction reveals:
- Crystal System : Monoclinic (space group P2₁/c) with unit cell dimensions a = 6.3202 Å, b = 13.7940 Å, c = 15.8582 Å, and β = 100.961° .
- Key Interactions : Centrosymmetric dimers formed via N–H···N hydrogen bonds (2.50 Å), and a short H···π contact (2.50 Å) between the pyridine H and the benzyl ring centroid .
Validation : R factor = 0.027, wR = 0.060, confirming high data reliability .
Q. What are the primary biological applications of this compound in drug discovery?
The pyridine core and bromine substituent make it a scaffold for:
- Antitumor agents : Acts as a precursor for kinase inhibitors by modifying the pyrimidine ring .
- Antiviral/antimicrobial agents : The 3,4-dimethoxybenzyl group enhances membrane permeability, critical for targeting intracellular pathogens .
Advanced Research Questions
Q. How do reaction conditions influence the selectivity of reductive amination in this synthesis?
- Reducing Agent : Sodium cyanoborohydride is preferred over NaBH₃CN due to milder conditions (pH 7–8), minimizing side reactions like aldehyde reduction .
- Solvent Effects : Methanol promotes imine formation but may require longer reaction times. DMF or THF alternatives risk byproduct formation (e.g., Schiff base oligomers) .
Optimization : Computational reaction path searches (e.g., using ICReDD methods) can model energy barriers to predict optimal conditions .
Q. How do crystal packing forces affect the compound’s stability and solubility?
Q. How can conflicting literature data on synthetic yields be resolved?
Case Study : Discrepancies in yields (60% vs. 80%) may arise from:
Q. What computational tools are used to predict the compound’s reactivity in novel reactions?
- Density Functional Theory (DFT) : Models electrophilic aromatic substitution at the bromine site (e.g., Suzuki coupling activation energy ~25 kcal/mol) .
- Molecular Dynamics : Simulates solvent effects on reaction kinetics, e.g., ethanol vs. DMSO .
Q. How does substituent variation (e.g., methoxy vs. methyl groups) impact biological activity?
- Methoxy Groups : Enhance solubility (logP reduced by ~0.5) but may sterically hinder target binding.
- Methyl Groups : Increase lipophilicity (logP +0.3), improving blood-brain barrier penetration but risking hepatotoxicity .
SAR Table :
| Substituent | logP | IC₅₀ (Kinase Inhibition) |
|---|---|---|
| 3,4-Dimethoxy | 2.1 | 120 nM |
| 3-Methoxy-4-Me | 2.4 | 85 nM |
| 3,4-DiMe | 2.7 | 45 nM |
Methodological Challenges
Q. How to mitigate byproduct formation during scale-up synthesis?
Q. What analytical techniques resolve ambiguities in NMR assignments?
Q. How to validate the compound’s stability under biological assay conditions?
- Forced Degradation Studies : Expose to pH 1–13 buffers and analyze via LC-MS.
- Plasma Stability Tests : Incubate with human plasma (37°C, 24h); <5% degradation indicates suitability for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
